Benzidine dihydrochloride

Catalog No.
S573601
CAS No.
531-85-1
M.F
C12H14Cl2N2
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine dihydrochloride

CAS Number

531-85-1

Product Name

Benzidine dihydrochloride

IUPAC Name

4-(4-aminophenyl)aniline;dihydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H

InChI Key

RUAXWVDEYJEWRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl

Solubility

1 to 5 mg/mL at 74.3° F (NTP, 1992)

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
  • Blood detection: In the past, benzidine dihydrochloride served as a reagent for detecting blood in forensic and clinical settings. However, due to its carcinogenicity, safer alternatives like ortho-tolidine and tetramethylbenzidine have replaced it.

Modern scientific research applications:

Despite being classified as a carcinogen by the International Agency for Research on Cancer (IARC), benzidine dihydrochloride still holds limited value in specific scientific research areas due to its unique properties. These applications are:

  • Immunocytochemistry

    Benzidine dihydrochloride can be used as a chromogen, a substance that produces a colored reaction product, in immunocytochemical studies. It offers advantages like increased sensitivity compared to other chromogens, allowing researchers to use higher fixative concentrations and less detergent. However, its use requires careful handling due to its hazardous nature.

  • Carcinogenicity studies

    While its use is discouraged due to its carcinogenic properties, benzidine dihydrochloride has been used in the past as a positive control in carcinogenicity studies. This involves exposing laboratory animals to a known carcinogen like benzidine dihydrochloride to validate the testing methods used to assess the carcinogenicity of other substances.

Benzidine dihydrochloride (BzdH) is a white crystalline powder, classified as an aromatic amine []. It was once used in the dye industry but is no longer commercially produced due to its carcinogenic properties []. BzdH is still used as a reference material in analytical procedures to detect benzidine contamination [].


Molecular Structure Analysis

BzdH has a biphenyl core structure with two amine groups attached to opposing para positions. The presence of two hydrochloric acid molecules provides the dihydrochloride designation []. This structure allows for hydrogen bonding between neighboring molecules, influencing its physical properties [].


Chemical Reactions Analysis

Due to safety concerns, research on BzdH syntheses is limited. However, some studies describe its detection through diazotization reactions where BzdH is converted into a colored azo dye [].


Physical And Chemical Properties Analysis

  • Melting point: > 300 °C (decomposition) []
  • Solubility: Slightly soluble in water (1-5 mg/mL) []
  • Stability: Decomposes upon heating []

  • Diazotization: The amino groups in benzidine can react with nitrous acid to form a diazonium salt, which is a key step in synthesizing azo dyes. This reaction is crucial for converting benzidine into various dye intermediates .
  • Oxidation: Benzidine dihydrochloride can be oxidized to form colored quinone derivatives, which have applications in dyeing processes .
  • Acid-Base Reactions: As a dihydrochloride salt, it reacts with bases to form neutralization products, releasing heat in the process. This behavior is typical of many organic acids and their salts .

Benzidine and its derivatives are known for their biological activity, particularly their carcinogenic potential. Exposure to benzidine dihydrochloride has been linked to various cancers, including bladder and pancreatic cancer. The compound is rapidly absorbed through the skin and can lead to severe health issues such as liver damage and kidney damage upon exposure . Furthermore, it has been classified as a carcinogen by several health organizations due to its mutagenic effects on DNA.

Benzidine dihydrochloride can be synthesized through the following methods:

  • Reduction of Nitrobenzene: Nitrobenzene is reduced using iron powder to form 1,2-diphenylhydrazine. This intermediate is then treated with mineral acids to rearrange into benzidine.
  • Formation of Dihydrochloride Salt: The resulting benzidine can be converted into its dihydrochloride form by reacting it with hydrochloric acid .

The synthesis process emphasizes the importance of controlling conditions to minimize the formation of toxic byproducts.

Benzidine dihydrochloride has several applications:

  • Dye Production: It serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other materials.
  • Chemical Reagent: It is used for quantitative determination of sulfates and as a reagent for detecting metals .
  • Historical Uses: Previously, it was employed in blood testing due to its ability to produce a distinct blue color upon oxidation .

Studies on benzidine dihydrochloride interactions focus primarily on its reactivity with other chemicals:

  • Reactivity with Nitrous Acid: This interaction leads to the formation of diazonium salts, which are crucial for dye synthesis.
  • Oxidative Stability: Benzidine is susceptible to oxidation by various agents found in environmental settings, affecting its persistence and degradation rates .

Research indicates that while benzidine may degrade under certain conditions (e.g., exposure to light), it remains stable in others, necessitating careful handling and disposal.

Benzidine dihydrochloride shares structural similarities with several other aromatic amines. Here are some comparable compounds:

Compound NameChemical FormulaProperties/Notes
3,3'-DichlorobenzidineC_{12}H_{10}Cl_2N_2Used in dye production; also carcinogenic
4-AminoazobenzeneC_{12}H_{11}N_3Commonly used as a dye; less toxic than benzidine
4,4'-DiaminodiphenylsulfoneC_{12}H_{14}N_2O_2SUsed in polymer chemistry; less hazardous
3,3',4,4'-TetraaminodiphenylC_{12}H_{14}N_4Precursor for polybenzimidazole fibers

Uniqueness of Benzidine Dihydrochloride:
Benzidine dihydrochloride is unique due to its specific structure that allows for effective diazotization reactions leading to azo dye production. Its significant health risks associated with carcinogenicity distinguish it from other less harmful aromatic amines. The historical context of its use in blood testing further highlights its unique role among similar compounds.

Physical Description

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992)

Melting Point

greater than 572 °F (NTP, 1992)

UNII

LVU06XHC39

Related CAS

92-87-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

531-85-1

Wikipedia

Benzidine dihydrochloride

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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